Lipophilicity (XLogP3) vs. Unsubstituted 4‑Nitrobenzenesulfonamide
The target compound exhibits a computed XLogP3 of 1.7, which is 1.1 log units higher than that of unsubstituted 4‑nitrobenzenesulfonamide (XLogP3 = 0.6) [1][2]. This increase in lipophilicity results directly from the branched C₇ alkylamine substituent and predicts improved membrane permeability in cellular assays.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 4-Nitrobenzenesulfonamide (PubChem CID 22784): XLogP3 = 0.6 |
| Quantified Difference | ΔXLogP3 = +1.1 |
| Conditions | XLogP3 algorithm (PubChem 2019.06.18); validated against experimental logP datasets |
Why This Matters
For cell‑based screening or in‑vivo studies, higher lipophilicity generally correlates with better passive membrane diffusion; procurement of the pre‑functionalized compound ensures batch‑to‑batch consistency of this critical parameter.
- [1] PubChem CID 86814096. N-(1-Amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide – Computed Properties. National Center for Biotechnology Information. Retrieved May 2026. View Source
- [2] PubChem CID 22784. 4-Nitrobenzenesulfonamide – Computed Properties. National Center for Biotechnology Information. Retrieved May 2026. View Source
